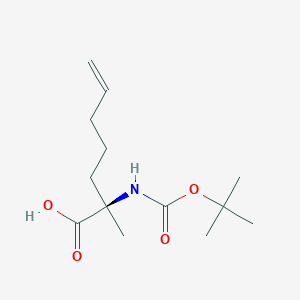
N-(4-acetylphenyl)-3-bromopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-bromopropanamide is an organic compound that belongs to the class of aromatic amides It features a bromine atom attached to a three-carbon chain, which is connected to an acetylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-bromopropanamide typically involves the reaction of 4-acetylphenylamine with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-3-bromopropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic substitution: Formation of N-(4-acetylphenyl)-3-azidopropanamide or N-(4-acetylphenyl)-3-thiopropanamide.
Reduction: Formation of N-(4-hydroxyphenyl)-3-bromopropanamide.
Oxidation: Formation of N-(4-carboxyphenyl)-3-bromopropanamide.
科学研究应用
N-(4-acetylphenyl)-3-bromopropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-bromopropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the acetyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
N-(4-acetylphenyl)-3-chloropropanamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-acetylphenyl)-3-iodopropanamide: Contains an iodine atom, which may result in different reactivity and biological activity.
N-(4-acetylphenyl)-3-fluoropropanamide: Features a fluorine atom, potentially altering its chemical and physical properties.
Uniqueness
N-(4-acetylphenyl)-3-bromopropanamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. Additionally, the bromine atom’s size and electron-withdrawing properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-3-bromopropanamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI 键 |
JEKIAGLXABTCGO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


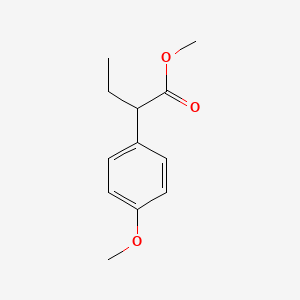
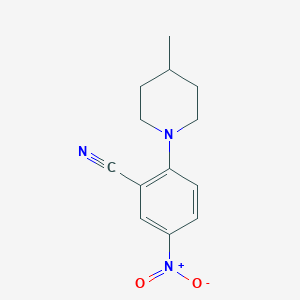
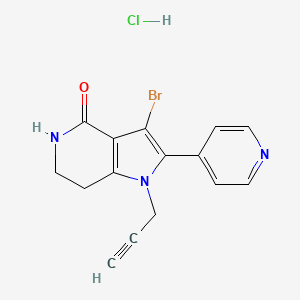
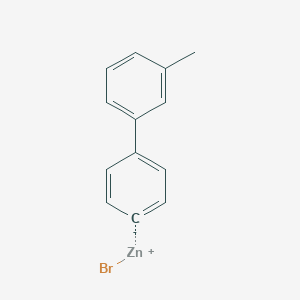
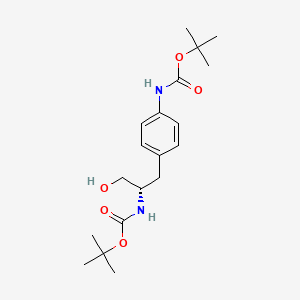
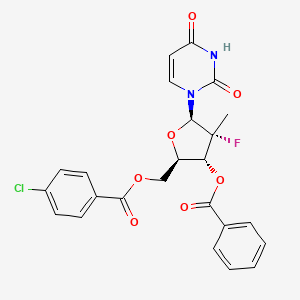


![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
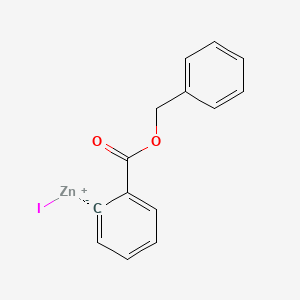
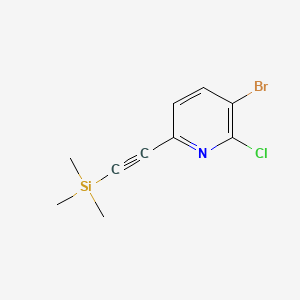
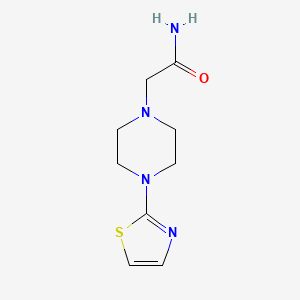
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
